2-Methyl-4-oxo-4-(3'-methoxyphenyl)butyric acid
Overview
Description
“2-Methyl-4-oxo-4-(3’-methoxyphenyl)butyric acid” is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-4-oxo-4-(3’-methoxyphenyl)butyric acid” were not found, similar compounds can be prepared by Friedel–Crafts reactions . For example, 4-(4-Methylphenyl)-4-oxobutanoic acid can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-oxo-4-(3’-methoxyphenyl)butyric acid” consists of a butyric acid core with a methoxyphenyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-oxo-4-(3’-methoxyphenyl)butyric acid” include its molecular formula (C12H14O4), molecular weight (222.24), and its structure .Scientific Research Applications
- Atorvastatin and Sunitinib are successful drugs that contain a pyrrole-3-carboxylic acid substructure (Figure 1). Researchers study compounds like 2-Methyl-4-oxo-4-(3’-methoxyphenyl)butyric acid to understand their potential as drug candidates .
- 4-Oxo derivatives of pyrrole-3-carboxylic acids, including this compound, exhibit antimalarial and HIV-1 protease inhibitory activities .
- The synthesis of pyrrolin-4-ones involves cyclization reactions. Researchers study the cyclization modes of enamino amides, aiming for high yield and operational simplicity .
- Enaminones play a crucial role in the synthesis of pyrrolin-4-ones. Researchers explore oxidative cyclization, one-pot variants, and Cu (II)-catalyzed methods .
- Researchers modify pharmacophores to enhance drug properties. Investigating bioisosteres, such as replacing a sulfonamido group with a sulfonylazide, can lead to novel drug candidates .
Drug Development and Medicinal Chemistry
Antimalarial and Antiviral Properties
Organic Synthesis and Cyclization Reactions
Enaminone Chemistry
Bioisosteric Modifications in Drug Design
Mass Spectrometry and Analytical Chemistry
properties
IUPAC Name |
4-(3-methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(12(14)15)6-11(13)9-4-3-5-10(7-9)16-2/h3-5,7-8H,6H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZINHCSTSGEFRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-oxo-4-(3'-methoxyphenyl)butyric acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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